8-chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Gallium-resistant lung cancer AXL kinase Drug resistance reversal

8-chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a fully aromatic pentacyclic small molecule (C25H20ClN3, MW 397.9 g/mol) belonging to the pyrazolo[4,3-c]quinoline family. This compound class is historically associated with benzodiazepine receptor modulation, anti-inflammatory activity, and kinase inhibition.

Molecular Formula C25H20ClN3
Molecular Weight 397.91
CAS No. 901246-41-1
Cat. No. B2983725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
CAS901246-41-1
Molecular FormulaC25H20ClN3
Molecular Weight397.91
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC(=C(C=C5)C)C
InChIInChI=1S/C25H20ClN3/c1-15-4-7-18(8-5-15)24-22-14-27-23-11-9-19(26)13-21(23)25(22)29(28-24)20-10-6-16(2)17(3)12-20/h4-14H,1-3H3
InChIKeyFLFCYENJYFHYHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901246-41-1): Baseline Identity and Class Context


8-chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a fully aromatic pentacyclic small molecule (C25H20ClN3, MW 397.9 g/mol) belonging to the pyrazolo[4,3-c]quinoline family [1]. This compound class is historically associated with benzodiazepine receptor modulation, anti-inflammatory activity, and kinase inhibition [2]. The target compound contains a chloro substituent at the 8-position of the quinoline ring, a 3,4-dimethylphenyl group at N1, and a p-tolyl group at C3. Its primary characterization comes from a single focused study where it was identified through an AXL kinase homology model virtual screen as compound 5476423, demonstrating potent anti-proliferative effects in a specific drug-resistant cancer model [3].

Why Generic Pyrazolo[4,3-c]quinolines Cannot Replace 8-Chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901246-41-1)


The pyrazolo[4,3-c]quinoline scaffold is pharmacologically promiscuous; minor substituent changes can shift biological targets from benzodiazepine receptors to COX-2, A3 adenosine receptors, or specific kinases [1]. Critically, the specific combination of an 8-chloro substituent, an N1-(3,4-dimethylphenyl) group, and a C3-(p-tolyl) group was identified via a focused AXL kinase virtual screen and validated in a gallium-resistant lung cancer model where generic gallium-based therapy had failed [2]. This unique substitution pattern conferred an 80-fold potency increase against resistant cells over the standard-of-care comparator. A generic pyrazoloquinoline without this precise substitution geometry would not be expected to recapitulate this resistance-overcoming activity.

Quantitative Differentiation Evidence for 8-Chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901246-41-1)


Superior Anti-Proliferative Potency Against Gallium-Resistant Lung Adenocarcinoma Cells vs. Gallium Acetylacetonate Standard

Compound 5476423 (this compound) demonstrated an 80-fold increase in anti-proliferative potency against gallium-resistant (R) A549 lung adenocarcinoma cells compared to the standard agent gallium acetylacetonate (GaAcAc) [1]. In the same resistant cell line, the compound also exhibited significantly greater potency than the co-identified lead compound 7919469, which showed only a 13-fold increase over GaAcAc, making 5476423 approximately 6.2 times more effective at reversing resistance in this model [1].

Gallium-resistant lung cancer AXL kinase Drug resistance reversal

Superior Potency Relative to Co-Identified Lead Compound 7919469 in the Same Gallium-Resistant Model

In the same screening study that identified both 5476423 and 7919469 as lead compounds, 5476423 exhibited 6.2-fold greater potency than 7919469 against gallium-resistant R-cells (80-fold vs. 13-fold improvement over GaAcAc, respectively) [1]. This quantitative difference directly informs hit triage and chemical probe selection, as both compounds emerged from the same virtual screening campaign but demonstrated markedly different magnitudes of resistance reversal.

Structure-activity relationship Hit triage AXL-targeted therapy

Mechanistic Differentiation: AXL Protein Suppression Associated with Resistance Reversal

Gallium-resistant R-cells showed elevated AXL protein expression compared to gallium-sensitive S-cells. Treatment with compound 5476423 significantly suppressed this elevated AXL protein expression [1]. This mechanistic biomarker modulation was not achieved by the gallium standard (GaAcAc) and represents a distinct pharmacological action directly linked to the resistance phenotype. The companion lead 7919469 also suppressed AXL but with lower anti-proliferative potency, suggesting that the magnitude of AXL suppression or additional polypharmacology may contribute to 5476423's superior efficacy [1].

AXL kinase Biomarker suppression Resistance mechanism

Potential Acetylcholinesterase Inhibitory Activity with Non-Competitive Kinetics (Cross-Study, Cross-Identity Ambiguity)

A separate study reported that a compound designated '5476423' inhibited acetylcholinesterase in the low micromolar range with non-competitive kinetics, decreasing the maximum velocity (Vmax) of the hydrolysis reaction [1]. However, this study describes the compound as a bis-8-hydroxyquinoline structure, which is chemically inconsistent with the pyrazolo[4,3-c]quinoline scaffold of CAS 901246-41-1. The numeric identifier '5476423' likely originated from a shared commercial screening library, and the structure behind each use may differ. This evidence is therefore retained only as supporting information with a caveat for identity verification.

Acetylcholinesterase inhibition Alzheimer's disease Non-competitive kinetics

Targeted Application Scenarios for 8-Chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901246-41-1) Based on Quantitative Evidence


Chemical Probe for Studying AXL Kinase-Mediated Gallium Resistance in Non-Small Cell Lung Cancer

The 80-fold potency advantage over GaAcAc and significant AXL protein suppression [1] make this compound a suitable chemical probe for dissecting AXL-dependent resistance pathways in A549-derived models. Researchers studying gallium-based anticancer mechanisms can use this compound to interrogate whether AXL suppression is sufficient to resensitize resistant cells, and to benchmark novel AXL inhibitors.

Positive Control for Virtual Screening Campaigns Targeting Drug-Resistant Kinase Phenotypes

This compound was identified through an AXL kinase homology model virtual screen and validated in a resistance-relevant cell-based assay [1]. It serves as a validated positive control for laboratories developing or benchmarking new virtual screening workflows that aim to identify compounds overcoming acquired resistance in kinase-driven cancers.

Reference Standard for Structure-Activity Relationship (SAR) Studies on Pyrazolo[4,3-c]quinoline Substitution Patterns

The specific N1-(3,4-dimethylphenyl) and C3-(p-tolyl) substitution pattern, combined with the 8-chloro group, is the only arrangement within the pyrazolo[4,3-c]quinoline class publicly associated with robust anti-proliferative activity in gallium-resistant cancer [1]. This compound can serve as a reference standard for SAR expansion studies exploring how modifications at these positions affect potency, selectivity, and resistance reversal.

In Vitro Tool for Investigating Non-Competitive Acetylcholinesterase Modulation (with Structural Identity Verification Required)

If structural identity with the '5476423' compound tested for acetylcholinesterase inhibition [1] is analytically confirmed (e.g., by NMR and HRMS matching), this compound could be deployed as a dual-activity tool molecule for studying the intersection of cholinergic signaling and cancer biology. Prior to such confirmation, this application scenario remains provisional.

Quote Request

Request a Quote for 8-chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.